molecular formula C9H5BrN2O4 B1417177 Methyl 3-bromo-2-cyano-4-nitrobenzoate CAS No. 1807210-51-0

Methyl 3-bromo-2-cyano-4-nitrobenzoate

Cat. No.: B1417177
CAS No.: 1807210-51-0
M. Wt: 285.05 g/mol
InChI Key: WVQNDQVBUVFSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-2-cyano-4-nitrobenzoate is a multifunctional aromatic ester characterized by a methyl ester group at position 1, a bromine atom at position 3, a cyano group at position 2, and a nitro group at position 4 on the benzene ring. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing nitro and cyano groups enhance electrophilicity, while the bromine atom provides a site for further functionalization (e.g., cross-coupling reactions) .

Properties

IUPAC Name

methyl 3-bromo-2-cyano-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-3-7(12(14)15)8(10)6(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQNDQVBUVFSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-cyano-4-nitrobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common route involves the nitration of methyl benzoate to introduce the nitro group, followed by bromination to add the bromine atom. The cyano group can be introduced through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-cyano-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide.

    Cyanation: Cyanating agents like copper(I) cyanide.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzoates: From nucleophilic substitution reactions.

    Coupled Products: From coupling reactions involving the cyano group.

Scientific Research Applications

Methyl 3-bromo-2-cyano-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-cyano-4-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The cyano group can participate in coupling reactions, forming new carbon-carbon bonds through the interaction with palladium catalysts .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Methyl 4-bromo-3-formamidobenzoate
  • Structure : Features a bromine atom at position 4, a formamido group at position 3, and a methyl ester at position 1.
  • Key Differences: The absence of cyano and nitro groups reduces electrophilicity compared to the target compound.
  • Molecular Weight: 279.9/281.9 g/mol (vs. ~315.1 g/mol for Methyl 3-bromo-2-cyano-4-nitrobenzoate, estimated based on substituents).
Methyl 3-methoxy-4-nitrobenzoate
  • Structure : Contains a methoxy group at position 3 and a nitro group at position 3.
  • Key Differences: The methoxy group is electron-donating, countering the electron-withdrawing effect of the nitro group. This contrasts with the target compound’s electron-deficient aromatic system due to bromine, cyano, and nitro substituents .
Sandaracopimaric Acid Methyl Ester
  • Structure: A diterpenoid methyl ester with a fused tricyclic framework.
  • Key Differences : As a natural product derivative, its bulky hydrocarbon skeleton and lack of aromatic substituents result in vastly different physicochemical properties (e.g., lower polarity, higher hydrophobicity) compared to the synthetic aromatic target compound .

Physicochemical Properties

Property This compound (Estimated) Methyl 4-bromo-3-formamidobenzoate Methyl 3-methoxy-4-nitrobenzoate
Molecular Weight ~315.1 g/mol 279.9/281.9 g/mol 211.2 g/mol
Polarity High (due to -NO₂, -CN, -Br) Moderate (-Br, -NHCHO) Moderate (-NO₂, -OCH₃)
Reactivity High (electrophilic aromatic substitution) Moderate (amide stability) Moderate (methoxy deactivation)
Solubility Likely low in water, moderate in polar aprotic solvents Data unavailable Low in water, soluble in acetone

Stability and Degradation

  • Target Compound: Nitro groups are generally stable under acidic conditions but may undergo reduction to amines under catalytic hydrogenation. The cyano group is susceptible to hydrolysis under strong acidic or basic conditions.
  • Methyl 3-methoxy-4-nitrobenzoate : The methoxy group enhances stability against hydrolysis compared to esters with electron-withdrawing groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-bromo-2-cyano-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-2-cyano-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.